molecular formula C7H10N2O2 B15239493 Methyl 1-cyanopyrrolidine-2-carboxylate

Methyl 1-cyanopyrrolidine-2-carboxylate

Cat. No.: B15239493
M. Wt: 154.17 g/mol
InChI Key: HAUJCOYPXFAWIL-UHFFFAOYSA-N
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Description

Methyl 1-cyanopyrrolidine-2-carboxylate is a pyrrolidine-derived compound characterized by a cyano (-CN) group at the nitrogen (position 1) and a methyl ester (-COOCH₃) at position 2. This structure imparts unique physicochemical and reactive properties, making it valuable in pharmaceutical synthesis and catalysis. Its comparison with similar compounds highlights how substituent variations influence reactivity, stability, and applications.

Properties

IUPAC Name

methyl 1-cyanopyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-11-7(10)6-3-2-4-9(6)5-8/h6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUJCOYPXFAWIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-cyanopyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine with cyanogen bromide and methyl chloroformate. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

    Step 1: Pyrrolidine reacts with cyanogen bromide in the presence of a base to form 1-cyanopyrrolidine.

    Step 2: The resulting 1-cyanopyrrolidine is then treated with methyl chloroformate to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-cyanopyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives of this compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-cyanopyrrolidine-2-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 1-cyanopyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Methyl 1-cyanopyrrolidine-2-carboxylate C₇H₈N₂O₂ 156.15 1-cyano, 2-methyl ester
(S)-Methyl 1-methylpyrrolidine-2-carboxylate C₇H₁₃NO₂ 143.18 1-methyl, 2-methyl ester
Benzyl (2R)-2-cyano-2-ethylpyrrolidine-1-carboxylate C₁₅H₁₈N₂O₂ 258.32 1-benzyl ester, 2-cyano, 2-ethyl
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid C₈H₅ClN₂O₂ 202.59 5-chloro, carboxylic acid
Ethyl 2-oxooctahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate C₁₁H₁₆N₂O₃ 224.26 2-oxo, ethyl ester

Physicochemical Properties

  • Polarity: The cyano group increases polarity compared to methyl or benzyl substituents, enhancing solubility in polar solvents.
  • Spectroscopic Data: NMR: Methyl esters (e.g., methyl shikimate) show characteristic peaks at δ 3.6–3.8 ppm (ester -OCH₃) and δ 2.5–3.5 ppm (pyrrolidine protons) . FTIR: Cyano groups exhibit strong absorption near 2240 cm⁻¹, distinct from carbonyl stretches (1700–1750 cm⁻¹) in esters .

Reactivity and Stability

  • Cyano Group Reactivity: The -CN group participates in nucleophilic additions (e.g., hydrolysis to amides) and reductions to amines, unlike inert methyl substituents.
  • Ester Stability : Methyl esters are more hydrolytically stable than ethyl or benzyl analogs under basic conditions .
  • Thermal Stability : Fused-ring systems (e.g., pyrrolo-pyridines) exhibit higher thermal stability due to aromaticity, whereas ketone-containing analogs (e.g., 2-oxo derivatives) may decompose under heat .

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